molecular formula C9H15Cl4N3 B2963938 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride CAS No. 1707602-64-9

1-(3-Chloropyridin-4-yl)piperazine trihydrochloride

Cat. No.: B2963938
CAS No.: 1707602-64-9
M. Wt: 307.04
InChI Key: VERQPGDYSDAISR-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)piperazine trihydrochloride is a piperazine derivative featuring a 3-chloropyridin-4-yl substituent and three hydrochloride counterions. Piperazine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, via hydrogen bonding, π-π stacking, and ionic interactions . Trihydrochloride salts, such as this compound, often exhibit higher solubility in polar solvents compared to free bases or mono-/dihydrochloride counterparts, which is critical for bioavailability and formulation in drug development .

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.3ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERQPGDYSDAISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride typically involves the reaction of 3-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3-Chloropyridin-4-yl)piperazine trihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Addition Reactions: The piperazine ring can participate in addition reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Chloropyridin-4-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives vary widely in biological activity and physicochemical properties based on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Name Substituent Structure Biological Activity/Application Key Physical Properties References
1-(3-Chloropyridin-4-yl)piperazine trihydrochloride 3-Chloropyridin-4-yl group Not explicitly reported; inferred receptor modulation (e.g., 5-HT subtypes) Likely high solubility (trihydrochloride salt)
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl group 5-HT1B receptor agonist; psychoactive effects Dihydrochloride form; moderate solubility
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl and benzoyl groups Cytotoxic activity against multiple cancer cell lines (e.g., HEPG2, MCF7) Variable solubility; dependent on substituents
HBK14-HBK19 (phenoxy-linked piperazines) Methoxyphenyl and phenoxypropyl groups Potential CNS activity; structural analogs of serotonin receptor ligands Hydrochloride salts; melting points >150°C
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine 3-Chloro-4-fluorophenylmethyl group Tyrosinase inhibition; antibacterial/antifungal activity Trihydrochloride form; melting point ~210–225°C
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride 3-Chloropyridin-2-yl group Structural isomer; receptor selectivity may differ Dihydrochloride salt; lower solubility than trihydrochloride

Key Findings :

Substituent Effects on Bioactivity: The 3-chloropyridinyl group in the target compound may enhance binding to receptors with aromatic pockets (e.g., serotonin receptors) compared to chlorophenyl analogs like mCPP, which show 5-HT1B selectivity . Benzhydryl and benzoyl substituents (e.g., compounds in ) exhibit pronounced cytotoxicity, likely due to increased lipophilicity enhancing cell membrane penetration.

Salt Form and Solubility :

  • Trihydrochloride salts (e.g., target compound and derivatives in ) generally have higher aqueous solubility than dihydrochlorides (e.g., mCPP or 1-(3-chloropyridin-2-yl)piperazine dihydrochloride ), aiding in drug delivery.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution between piperazine and 3-chloro-4-halopyridine, analogous to methods for 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .

Biological Activity

1-(3-Chloropyridin-4-yl)piperazine trihydrochloride is a chemical compound with significant potential in pharmacological applications due to its structural characteristics, particularly the presence of a piperazine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12ClN33HClC_9H_{12}ClN_3\cdot 3HCl and a molecular weight of 307.05 g/mol. It is typically encountered as a light brown solid. The structural features include:

  • Piperazine ring : A common feature in many biologically active molecules.
  • Chloropyridine moiety : Imparts unique reactivity and potential biological interactions.

This compound primarily interacts with various receptors and enzymes, influencing several biological pathways. Its mechanism of action includes:

  • Receptor Modulation : The compound has shown potential in modulating muscarinic receptors, particularly the M3 subtype, which is involved in numerous physiological processes such as smooth muscle contraction and glandular secretion .
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit enzymes related to lysophosphatidic acid (LPA) metabolism, which plays a role in cancer progression and other diseases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Potential

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. It shows promising results against:

  • Solid Tumors : Including lung, breast, and prostate cancers.
  • Leukemias : Potential efficacy in hematological malignancies has been suggested .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways indicates potential use in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameChemical FormulaUnique Features
1-(3-Methylpyridin-4-yl)piperazine trihydrochlorideC10H18Cl3N3Contains a methyl group instead of chlorine
1-(2-Chloropyridin-4-yl)piperazineC9H12ClN3Different position of chlorine substitution
1-(3-Bromopyridin-4-yl)piperazineC9H12BrN3Bromine substitution provides different reactivity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited proliferation in multiple cancer cell lines with IC50 values in the micromolar range, indicating its potency as an anticancer agent .
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates, suggesting its therapeutic potential in oncology .
  • Pharmacological Profile : Detailed pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development as a pharmaceutical agent.

Q & A

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Methodological Answer : Tools like SwissADME and ADMETLab 2.0 estimate:
  • Bioavailability : High GI absorption (predicted >80%) due to low molecular weight (<300 Da).
  • CYP Inhibition : Risk of CYP2D6 inhibition (predicted IC₅₀ <1 µM) necessitates in vitro microsomal assays.
  • Toxicity : Ames test predictions for mutagenicity guide structural modifications to reduce risks .

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